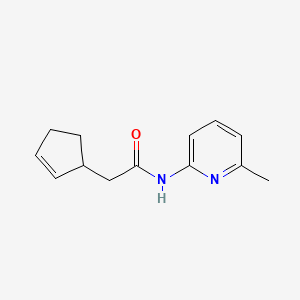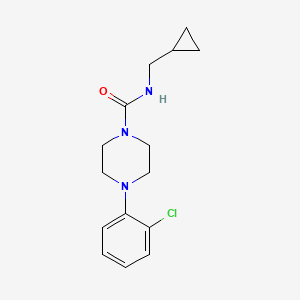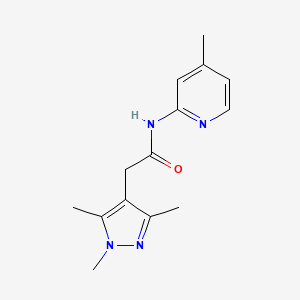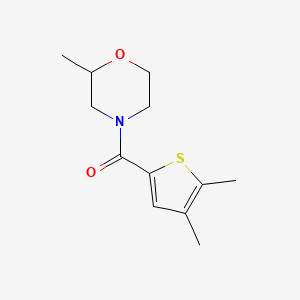
N-methyl-2-(1-methylidene-3-oxoisoindol-2-yl)propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-methyl-2-(1-methylidene-3-oxoisoindol-2-yl)propanamide, also known as MIAMI, is a synthetic compound that has gained attention in the scientific community for its potential applications in various fields. MIAMI is a member of the isoindolinone family of compounds and has been synthesized using various methods.
Wirkmechanismus
The mechanism of action of N-methyl-2-(1-methylidene-3-oxoisoindol-2-yl)propanamide is not fully understood. However, studies have shown that it inhibits the activity of certain enzymes, including cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are involved in inflammation and cancer development. This compound has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been shown to reduce the production of inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), in animal models. Additionally, this compound has been shown to reduce the levels of reactive oxygen species (ROS) in cells, which can cause oxidative stress and damage to cells.
Vorteile Und Einschränkungen Für Laborexperimente
N-methyl-2-(1-methylidene-3-oxoisoindol-2-yl)propanamide has several advantages for lab experiments. It is easy to synthesize and purify, and it has been shown to have low toxicity in cell culture and animal models. However, this compound has some limitations for lab experiments. It is not soluble in water, which can make it difficult to work with in aqueous solutions. Additionally, this compound has not been extensively studied in vivo, which limits its potential applications in animal models.
Zukünftige Richtungen
There are several future directions for the research of N-methyl-2-(1-methylidene-3-oxoisoindol-2-yl)propanamide. One potential direction is to further investigate its potential as an antitumor agent, particularly in vivo. Another potential direction is to investigate its potential as an anti-inflammatory agent in animal models of inflammation. Additionally, further studies could investigate the potential of this compound as an antioxidant and its effects on oxidative stress in cells. Overall, this compound has shown promise in various scientific research applications and has the potential for further investigation in the future.
Synthesemethoden
N-methyl-2-(1-methylidene-3-oxoisoindol-2-yl)propanamide can be synthesized using various methods, including the reaction of 2-acetylcyclohexanone with N-methylanthranilic acid in the presence of acetic anhydride and sulfuric acid. Another method involves the reaction of 2-acetylcyclohexanone with N-methylanthranilic acid in the presence of sodium acetate and acetic acid. Both methods result in the formation of this compound as a white crystalline solid.
Wissenschaftliche Forschungsanwendungen
N-methyl-2-(1-methylidene-3-oxoisoindol-2-yl)propanamide has shown promising results in various scientific research applications. It has been studied for its potential as an antitumor agent, with studies showing that it inhibits the growth of cancer cells in vitro. This compound has also been studied for its potential as an anti-inflammatory agent, with studies showing that it reduces inflammation in animal models. Additionally, this compound has been studied for its potential as an antioxidant, with studies showing that it has a protective effect on cells against oxidative stress.
Eigenschaften
IUPAC Name |
N-methyl-2-(1-methylidene-3-oxoisoindol-2-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O2/c1-8-10-6-4-5-7-11(10)13(17)15(8)9(2)12(16)14-3/h4-7,9H,1H2,2-3H3,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXRNNZCZIIBOHQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC)N1C(=C)C2=CC=CC=C2C1=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Methyl 2-[4-(dimethylcarbamoyl)piperazin-1-yl]acetate](/img/structure/B7508965.png)



![(3-Methyl-1,2-oxazol-5-yl)-[3-(trifluoromethyl)piperidin-1-yl]methanone](/img/structure/B7509009.png)



![1,3-dimethyl-5-[(E)-3-(3-methylpiperidin-1-yl)-3-oxoprop-1-enyl]pyrimidine-2,4-dione](/img/structure/B7509024.png)



